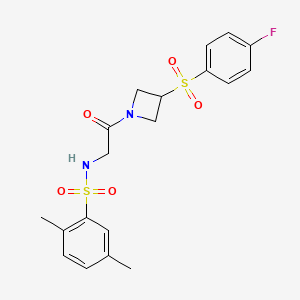
N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O5S2 and its molecular weight is 440.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)-2,5-dimethylbenzenesulfonamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a sulfonamide group, an azetidine ring, and a fluorophenyl substituent, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which may contribute to its therapeutic effects.
- Cell Cycle Modulation : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Apoptosis Induction : The compound has been linked to promoting apoptosis in tumor cells, enhancing its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from research studies on the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | HepG2 | 1.30 | HDAC Inhibition | Potent against solid tumors |
| Study 2 | MCF7 | 0.85 | Apoptosis Induction | Induces G2/M phase arrest |
| Study 3 | A549 | 0.50 | Enzyme Inhibition | Impacts carbonic anhydrase activity |
Case Studies
- Antitumor Activity in HepG2 Cells : A study demonstrated that the compound exhibits significant antiproliferative effects on HepG2 liver cancer cells with an IC50 value of 1.30 µM. The study indicated that the compound's mechanism involves HDAC inhibition and subsequent promotion of apoptosis .
- Effects on MCF7 Breast Cancer Cells : Research involving MCF7 breast cancer cells showed that the compound could induce cell cycle arrest at the G2/M phase with an IC50 value of 0.85 µM. This suggests a potential application in breast cancer therapy .
- Inhibition of Carbonic Anhydrase in A549 Cells : The compound was also tested on A549 lung cancer cells, revealing an IC50 value of 0.50 µM for carbonic anhydrase inhibition. This finding highlights its potential utility in managing conditions influenced by carbonic anhydrase activity .
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S2/c1-13-3-4-14(2)18(9-13)29(26,27)21-10-19(23)22-11-17(12-22)28(24,25)16-7-5-15(20)6-8-16/h3-9,17,21H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDGGMYGQJSTTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














